REACTION_CXSMILES
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C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Zn+2:15].[N:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][C:24]=2[OH:26])[CH:19]=[CH:18][CH:17]=1>CN(C)C=O>[CH:22]1[CH:23]=[C:24]([O-:26])[C:25]2[N:16]=[CH:17][CH:18]=[CH:19][C:20]=2[CH:21]=1.[CH:22]1[CH:23]=[C:24]([O-:26])[C:25]2[N:16]=[CH:17][CH:18]=[CH:19][C:20]=2[CH:21]=1.[Zn+2:15] |f:0.1.2,5.6.7|
|
Name
|
|
Quantity
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2.8 g
|
Type
|
reactant
|
Smiles
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C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Zn+2]
|
Name
|
|
Quantity
|
3.19 g
|
Type
|
reactant
|
Smiles
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N1=CC=CC2=CC=CC(=C12)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
A cooling tube and a stirrer were set in a 100 ml eggplant flask
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Name
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bis(8-hydroxyquinolinato)zinc(II)
|
Type
|
product
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Smiles
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C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Zn+2]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |